molecular formula C22H34ClN3O3 B5134190 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide

3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide

Cat. No. B5134190
M. Wt: 424.0 g/mol
InChI Key: BOVWYNGANXYWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide, also known as BCT-197, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BCT-197 is known to inhibit the activity of the protein chemokine (C-C motif) ligand 2 (CCL2), which is involved in the inflammatory response.

Mechanism of Action

3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide inhibits the activity of CCL2, a chemokine that is involved in the inflammatory response. CCL2 is secreted by various cells, including monocytes, macrophages, and endothelial cells, and recruits immune cells to the site of inflammation. By inhibiting the activity of CCL2, 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide reduces the recruitment of immune cells to the site of inflammation, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide inhibits the migration and invasion of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the inflammatory response. In vivo studies have shown that 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide reduces tumor growth and metastasis, improves vascular function, and reduces atherosclerotic plaque formation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide in lab experiments is its specificity for CCL2, which allows for the study of the role of CCL2 in various diseases. However, one limitation of using 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide. One direction is the development of more potent and selective inhibitors of CCL2. Another direction is the study of the role of CCL2 in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide with other therapies, such as chemotherapy and immunotherapy, may improve the efficacy of these treatments.

Synthesis Methods

The synthesis of 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide involves multiple steps, starting with the reaction of 3-chloro-4-nitrobenzoic acid with 2-methoxyethylamine to form 3-chloro-4-nitrobenzamide. The resulting compound is then treated with 1-ethyl-4-piperidone to form the intermediate 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide. Finally, the intermediate is reacted with sodium methoxide to form 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and inflammatory disorders. In cancer, 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide has been shown to inhibit tumor growth and metastasis by reducing the recruitment of immune cells to the tumor microenvironment. In cardiovascular disease, 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide has been shown to reduce atherosclerotic plaque formation and improve vascular function. In inflammatory disorders, 3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide has been shown to reduce inflammation and tissue damage by inhibiting the recruitment of immune cells to the site of inflammation.

properties

IUPAC Name

3-chloro-4-[1-(1-ethylpiperidin-4-yl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClN3O3/c1-3-25-11-6-18(7-12-25)26-13-8-19(9-14-26)29-21-5-4-17(16-20(21)23)22(27)24-10-15-28-2/h4-5,16,18-19H,3,6-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVWYNGANXYWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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